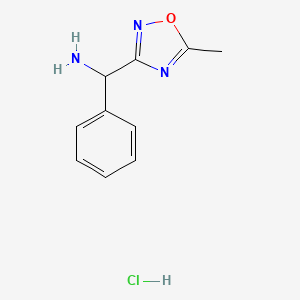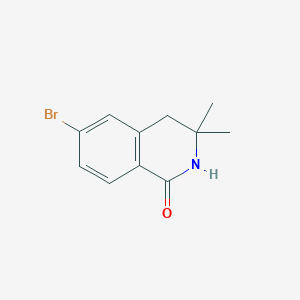
(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2225141-31-9 . It has a molecular weight of 225.68 . The IUPAC name for this compound is this compound . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Characterization
Compounds related to (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride have been synthesized and characterized through various methods. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation route, showing the potential for high-yielding reactions. This compound was characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, demonstrating the diverse analytical methods applicable to such compounds (Shimoga, Shin, & Kim, 2018).
Pharmacological Applications
Certain oxadiazole derivatives have been studied for their pharmacological effects. For example, serotonin 2C receptor agonists, which share a structural similarity with the oxadiazole ring, have been examined for their role in controlling ingestive behavior in mice through the Behavioral Satiety Sequence (BSS) and food intake measurements. Such studies highlight the potential of oxadiazole derivatives in modulating neurotransmitter systems and influencing behavior and appetite (Hewitt, Lee, Dourish, & Clifton, 2002).
Antitumor and Antibacterial Activities
Oxadiazole derivatives have also shown promise in antitumor and antibacterial applications. A study involving the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via a one-pot reaction revealed that some compounds exhibited comparable or better cytotoxic activity against various cancer cell lines compared to the reference drug doxorubicin. This indicates the potential of oxadiazole derivatives in cancer therapy (Ramazani et al., 2014). Additionally, novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized and showed significant antibacterial activity, demonstrating the potential for oxadiazole derivatives in developing new antibacterial agents (Rai et al., 2010).
Material Science and Luminescence
In the field of materials science, oxadiazole derivatives have been explored for their luminescent properties. For example, compounds containing the 1,3,4-oxadiazole ring in the side chain of polyamides and poly(amide-imide)s have been synthesized, showing potential applications in blue light-emitting materials. These polymers exhibited good solubility, film-forming ability, and high thermal stability, along with significant fluorescence in the blue region, indicating their utility in optoelectronic devices (Hamciuc et al., 2015).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with various targets, including bacterial and viral proteins, to exert its effects.
Mode of Action
It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could facilitate interactions with target proteins. The compound may bind to these proteins, altering their function and leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to bacterial and viral replication, as well as cellular signaling pathways in host cells.
Pharmacokinetics
The compound’s molecular weight (22568 g/mol) suggests that it may be well-absorbed and distributed throughout the body
Result of Action
Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it may lead to the inhibition of these pathogens, potentially through interference with essential proteins or pathways.
Action Environment
For instance, the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFIRUOHMXWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)
![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)